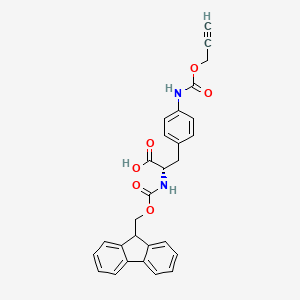

Fmoc-L-Phe(4-NH-Poc)-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFSUEVOFDZDOV-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyloxycarbonyl (Poc) Group: A Review of Its Role as a Protecting Group and an Assessment of its Photolabile Properties

A comprehensive review of scientific literature reveals that the Propargyloxycarbonyl (Poc) group is utilized as a protecting group in organic synthesis, particularly for hydroxyl and amino functionalities. However, contrary to the premise of a photolabile protecting group, the Poc group is characterized by its stability under a range of conditions and its removal through specific chemical methods, not by photolysis.

This technical guide addresses the core characteristics of the Propargyloxycarbonyl (Poc) protecting group, summarizing its established applications and deprotection methods based on available scientific literature. It also directly investigates the assertion of its photolability.

Established Role of the Poc Group in Chemical Synthesis

The Propargyloxycarbonyl (Poc) group has been primarily employed in the protection of alcohols and amines during multi-step organic syntheses, such as in carbohydrate and peptide chemistry. Its utility stems from its straightforward introduction and its selective removal under neutral conditions, which preserves other sensitive protecting groups commonly used in these synthetic routes.

The deprotection of Poc-protected compounds is typically achieved using tetrathiomolybdate (B108656) salts. This method is valued for its mildness and high chemoselectivity, allowing for the deprotection of the Poc group without affecting other protecting groups like benzyl (B1604629) ethers, esters, or Boc groups.

Investigation into the Photolability of the Poc Group

A thorough examination of chemical databases and scientific publications was conducted to ascertain the use of the Propargyloxycarbonyl (Poc) group as a photolabile protecting group. This investigation included searches for keywords such as "Propargyloxycarbonyl photolysis," "Poc photolabile," "photochemical deprotection of Poc," and related terms.

The extensive search yielded no evidence to support the claim that the Poc group can be cleaved using light. The literature consistently describes its removal via chemical reagents. There are no published studies detailing the photochemical properties of the Poc group, such as its absorption wavelength, quantum yield of cleavage, or experimental protocols for photolytic deprotection.

Therefore, it must be concluded that the Propargyloxycarbonyl (Poc) group is not considered a photolabile protecting group within the scientific community. The creation of a technical guide on its photolabile properties, including quantitative data, experimental protocols for photolysis, and related diagrams, is not feasible due to the absence of any supporting scientific evidence.

Summary

Unveiling the Photocleavage Mechanism of the Poc Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, colloquially referred to as the Poc group, stands as a cornerstone in the field of photolabile protecting groups (PPGs). Its ability to be cleaved with high efficiency upon UV light exposure has made it an invaluable tool in a myriad of applications, from the synthesis of complex biomolecules like oligonucleotides and peptides to the controlled release of bioactive compounds in cellular systems. This guide provides a comprehensive overview of the NPPOC group's photocleavage mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of NPPOC Photocleavage

The photocleavage of the NPPOC group is initiated by the absorption of a photon, typically in the near-UV region (around 365 nm), by the 2-nitrophenyl chromophore. This excitation triggers an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. This transient species then undergoes a rapid electronic rearrangement, resulting in the cleavage of the C-O bond of the carbonate and the release of the protected substrate (e.g., an alcohol or amine), carbon dioxide, and 2-nitrosostyrene as the primary byproduct.[1][2] The reaction is known for its relatively high quantum yield and clean cleavage, contributing to its widespread adoption.[1]

Quantitative Data Summary

The efficiency of the NPPOC photocleavage is characterized by several key photophysical parameters. The following table summarizes the essential quantitative data for the NPPOC group.

| Parameter | Value | Solvent | Wavelength (nm) | Reference |

| Quantum Yield (Φ) | 0.41 | Methanol (B129727) | 365 | [1] |

| Molar Absorptivity (ε) | ~230 M⁻¹cm⁻¹ | Methanol | 365 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of the NPPOC group. Below are methodologies for key experiments related to the synthesis, photocleavage, and analysis of NPPOC-protected compounds.

Synthesis of NPPOC-Protected Compounds

The NPPOC group is typically introduced by reacting the substrate (e.g., an alcohol or amine) with 2-(2-nitrophenyl)propoxycarbonyl chloride (NPPOC-Cl) in the presence of a base.

Materials:

-

Substrate (e.g., alcohol, amine)

-

2-(2-nitrophenyl)propoxycarbonyl chloride (NPPOC-Cl)

-

Anhydrous pyridine (B92270) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM) or other appropriate solvent

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of anhydrous pyridine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of NPPOC-Cl in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Photocleavage of NPPOC-Protected Compounds and Kinetic Analysis by UV-Vis Spectroscopy

The kinetics of the photocleavage reaction can be conveniently monitored by UV-Vis spectroscopy by observing the change in absorbance of the 2-nitrophenyl chromophore.

Materials and Equipment:

-

NPPOC-protected compound

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile)

-

UV-Vis spectrophotometer

-

UV lamp with a principal emission wavelength around 365 nm (e.g., mercury arc lamp with appropriate filters or a 365 nm LED)

-

Quartz cuvette

Procedure:

-

Prepare a solution of the NPPOC-protected compound in the chosen solvent with a concentration that gives an initial absorbance of ~1 at the irradiation wavelength (365 nm).

-

Transfer the solution to a quartz cuvette and place it in the UV-Vis spectrophotometer.

-

Record the initial absorbance spectrum.

-

Irradiate the sample with the UV lamp for a defined period. For kinetic studies, use short irradiation intervals.

-

After each irradiation interval, record the full UV-Vis spectrum.

-

Monitor the decrease in absorbance at the maximum absorption wavelength of the NPPOC group and the appearance of new absorption bands corresponding to the photoproducts.

-

Plot the absorbance at the monitoring wavelength against time to determine the reaction kinetics.

Analysis of Photocleavage Products by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for separating and quantifying the starting material, the deprotected substrate, and the photobyproducts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with a small amount of an acid like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol is typically employed. The specific gradient will depend on the polarity of the analytes.

-

Detection: The elution profile is monitored at a wavelength where both the starting material and the photoproducts absorb, or at multiple wavelengths to aid in identification.

Procedure:

-

Prepare a standard solution of the NPPOC-protected compound of known concentration.

-

Perform the photocleavage reaction as described in the previous protocol.

-

At various time points, inject an aliquot of the reaction mixture into the HPLC system.

-

Analyze the chromatograms to identify and quantify the peaks corresponding to the starting material, the released substrate, and the 2-nitrosostyrene byproduct by comparing their retention times and UV spectra with those of authentic standards, if available.

-

The extent of photocleavage can be determined by the decrease in the peak area of the starting material and the increase in the peak area of the deprotected product.

Visualizing the Mechanism and Workflows

To further elucidate the processes involved in NPPOC photocleavage, the following diagrams, generated using the DOT language for Graphviz, illustrate the core reaction mechanism, a typical experimental workflow for its analysis, and the logical relationship of its key applications.

References

A Technical Guide to the Physicochemical Properties of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids, essential building blocks in modern solid-phase peptide synthesis (SPPS). Understanding these properties is critical for optimizing synthesis protocols, ensuring peptide purity, and achieving high yields in research and drug development.

Core Physicochemical Properties

The handling, storage, and reactivity of Fmoc-amino acids are directly influenced by their fundamental physicochemical characteristics. These include molecular weight, melting point, solubility in common organic solvents, and specific optical rotation. While precise values can vary based on the specific amino acid, its side-chain protecting group, and purity, the following tables summarize typical data for common Fmoc-amino acids.

Data Presentation: Key Physicochemical Properties

Table 1: Molecular Weight and Melting Point of Common Fmoc-Protected Amino Acids

| Fmoc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-Ala-OH | C₁₈H₁₇NO₄ | 311.3 | 143-145 |

| Fmoc-Arg(Pbf)-OH | C₃₄H₄₀N₄O₇S | 648.8 | 130-135 |

| Fmoc-Asn(Trt)-OH | C₃₈H₃₂N₂O₅ | 596.7 | 170-175 |

| Fmoc-Asp(OtBu)-OH | C₂₃H₂₅NO₆ | 411.5 | 145-148 |

| Fmoc-Cys(Trt)-OH | C₃₇H₃₁NO₄S | 585.7 | 172-176 |

| Fmoc-Gln(Trt)-OH | C₃₉H₃₄N₂O₅ | 610.7 | 215-220 |

| Fmoc-Glu(OtBu)-OH | C₂₄H₂₇NO₆ | 425.5 | 135-140 |

| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.3 | 173-175 |

| Fmoc-His(Trt)-OH | C₄₀H₃₃N₃O₄ | 619.7 | 140-150 |

| Fmoc-Ile-OH | C₂₁H₂₃NO₄ | 353.4 | 145 |

| Fmoc-Leu-OH | C₂₁H₂₃NO₄ | 353.4 | 130-134 |

| Fmoc-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.5 | 125-130 |

| Fmoc-Met-OH | C₂₀H₂₁NO₄S | 371.5 | 128-132 |

| Fmoc-Phe-OH | C₂₄H₂₁NO₄ | 387.4 | 182-185 |

| Fmoc-Pro-OH | C₂₀H₁₉NO₄ | 337.4 | 113-115 |

| Fmoc-Ser(tBu)-OH | C₂₂H₂₅NO₅ | 383.4 | 128-132 |

| Fmoc-Thr(tBu)-OH | C₂₃H₂₇NO₅ | 397.5 | 135-140 |

| Fmoc-Trp(Boc)-OH | C₃₁H₃₀N₂O₆ | 526.6 | 130-140 |

| Fmoc-Tyr(tBu)-OH | C₂₈H₂₉NO₅ | 459.5 | 140-150 |

| Fmoc-Val-OH | C₂₀H₂₁NO₄ | 339.4 | 142-145 |

Note: Melting points are approximate and can vary depending on the supplier and purity.

Table 2: Solubility and Specific Optical Rotation of Common Fmoc-Protected Amino Acids

| Fmoc-Amino Acid | Solubility in DMF | Solubility in NMP | Solubility in DCM | Specific Optical Rotation [α]D²⁰ (c=1, DMF) |

| Fmoc-Ala-OH | Good | Excellent | Limited | -18.5° ± 1.0°[1] |

| Fmoc-Arg(Pbf)-OH | Good | Excellent | Limited | -5.0° to -9.0° |

| Fmoc-Asn(Trt)-OH | Moderate | Good | Limited | +15.0° to +20.0° |

| Fmoc-Asp(OtBu)-OH | Good | Excellent | Moderate | -15.0° to -20.0° |

| Fmoc-Cys(Trt)-OH | Moderate | Good | Moderate | +10.0° to +15.0° |

| Fmoc-Gln(Trt)-OH | Moderate | Good | Limited | +5.0° to +10.0° |

| Fmoc-Glu(OtBu)-OH | Good | Excellent | Moderate | -15.0° to -20.0° |

| Fmoc-Gly-OH | Good | Excellent | Very Limited | Not Applicable |

| Fmoc-His(Trt)-OH | Moderate | Good | Moderate | +10.0° to +15.0° |

| Fmoc-Ile-OH | Good | Excellent | Moderate | -10.0° to -15.0° |

| Fmoc-Leu-OH | Good | Excellent | Moderate | -25.0° to -30.0° |

| Fmoc-Lys(Boc)-OH | Good | Excellent | Moderate | -10.0° to -15.0° |

| Fmoc-Met-OH | Good | Excellent | Good | -25.0° to -30.0° |

| Fmoc-Phe-OH | Good | Excellent | Moderate | -35.0° to -40.0° |

| Fmoc-Pro-OH | Excellent | Excellent | Excellent | -30.0° to -35.0° |

| Fmoc-Ser(tBu)-OH | Good | Excellent | Good | +5.0° to +10.0° |

| Fmoc-Thr(tBu)-OH | Good | Excellent | Good | -5.0° to -10.0° |

| Fmoc-Trp(Boc)-OH | Good | Excellent | Good | -25.0° to -30.0° |

| Fmoc-Tyr(tBu)-OH | Good | Excellent | Good | -30.0° to -35.0° |

| Fmoc-Val-OH | Good | Excellent | Moderate | -10.0° to -15.0° |

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Melting Point

The melting point is a key indicator of purity for crystalline solids.[3][4] Impurities typically depress and broaden the melting range.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or automated instrument)[3]

-

Glass capillary tubes (closed at one end)[5]

Procedure:

-

Sample Preparation: Ensure the Fmoc-amino acid sample is completely dry and finely powdered.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm, packing it down firmly.[5]

-

Initial Determination: Place the capillary in the heating block of the apparatus. Heat rapidly to get an approximate melting point.[3]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For pharmacopeial purposes, the temperature at which the sample is completely liquid is often reported as the melting point.[5]

Protocol 2: Determination of Solubility (Turbidity Assay)

This protocol provides a method to quickly assess the solubility of an Fmoc-amino acid in a given solvent.

Apparatus:

-

Analytical balance

-

Vortex mixer

-

Spectrophotometer or nephelometer

-

Glass vials

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the Fmoc-amino acid in a solvent in which it is known to be highly soluble (e.g., DMSO or NMP).

-

Serial Dilutions: In separate vials, prepare a series of dilutions of the stock solution in the test solvent (e.g., DMF, DCM, NMP) to achieve a range of concentrations.

-

Equilibration: Vortex each vial thoroughly and allow it to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

-

Turbidity Measurement: Measure the turbidity or absorbance of each solution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in turbidity indicates the formation of a precipitate.

-

Solubility Determination: The highest concentration that remains a clear solution (i.e., does not show significant turbidity above the solvent blank) is an approximation of the solubility.

Protocol 3: Determination of Specific Optical Rotation

Specific rotation is a fundamental property of chiral molecules and is used to confirm the enantiomeric purity of Fmoc-amino acids.[6][7]

Apparatus:

-

Polarimeter[7]

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (typically 1 dm)

Procedure (based on USP General Chapter <781>): [6][7]

-

Solution Preparation: Accurately weigh a specified amount of the Fmoc-amino acid and dissolve it in a specified solvent (e.g., DMF) in a volumetric flask to a precise concentration (c), typically expressed in g/mL.[7]

-

Instrument Calibration: Calibrate the polarimeter using a solvent blank.

-

Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Measure the observed rotation (α) at a specified temperature (T, usually 20°C or 25°C) and wavelength (λ, typically the sodium D-line at 589 nm).[7]

-

Calculation: Calculate the specific rotation [α] using the following formula:

[α]Tλ = (100 * α) / (l * c)

Where:

-

[α]Tλ is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.

-

Visualization of Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-protected amino acids is in SPPS. The following diagram illustrates the logical workflow of a single coupling cycle.

Caption: Workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.[8][9][10] The final steps involve cleavage of the peptide from the resin support and removal of any side-chain protecting groups.[8]

References

- 1. glycopep.com [glycopep.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. thinksrs.com [thinksrs.com]

- 6. â©781⪠Optical Rotation [doi.usp.org]

- 7. uspbpep.com [uspbpep.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to N-α-Fmoc-4-(Boc-amino)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine, a critical building block in modern peptide synthesis and drug discovery. The following sections detail its chemical properties, applications, and the methodologies for its use in synthetic protocols.

Introduction and Chemical Identity

N-α-Fmoc-4-(Boc-amino)-L-phenylalanine is a derivative of the amino acid L-phenylalanine, strategically modified with two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the tert-butoxycarbonyl (Boc) group on the side-chain amino group. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS), allowing for the selective removal of the Fmoc group under basic conditions while the Boc group remains stable, enabling the stepwise elongation of peptide chains.

The presence of the 4-amino group on the phenyl ring provides a versatile handle for further modifications, such as the attachment of labels, linkers for bioconjugation, or other functional moieties to enhance the therapeutic properties of the resulting peptides.

Synonyms: Fmoc-L-Phe(4-NHBoc)-OH, Fmoc-p-(Boc-amino)-L-Phe-OH[1][2]

Physicochemical and Quantitative Data

The key physicochemical properties of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine and its precursor, Fmoc-4-amino-L-phenylalanine, are summarized below for easy comparison.

Table 1: Physicochemical Properties of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine

| Property | Value | Reference |

| CAS Number | 174132-31-1 | [1][2][3] |

| Molecular Formula | C₂₉H₃₀N₂O₆ | [1][2] |

| Molecular Weight | 502.6 g/mol | [1][2] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥ 97% (HPLC) | [1][2] |

| Storage Conditions | 0 - 8 °C | [1][2] |

| MDL Number | MFCD00237007 | [1][2] |

| PubChem ID | 4712562 | [1][2] |

Table 2: Physicochemical Properties of Fmoc-4-amino-L-phenylalanine

| Property | Value | Reference |

| CAS Number | 95753-56-3 | [4] |

| Molecular Formula | C₂₄H₂₂N₂O₄ | [4] |

| Molecular Weight | 402.5 g/mol | [4] |

| Appearance | Off-white to light yellow powder | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| Melting Point | 190-205 °C | [4] |

| Optical Rotation | [a]D20 = -9 ± 2º (c=1 in DMF) | [4] |

| Storage Conditions | 0 - 8 °C | [4] |

| MDL Number | MFCD00237664 | [4] |

| PubChem ID | 22660102 | [4] |

Applications in Research and Drug Development

The unique structural features of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine make it a valuable reagent in several areas of scientific research and pharmaceutical development.

-

Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis (SPPS), enabling the efficient creation of complex peptides. The orthogonal protecting groups allow for controlled, stepwise additions of amino acids to the growing peptide chain.[1][2]

-

Drug Development: This compound is an important intermediate in the synthesis of bioactive peptides for therapeutic applications. Peptides incorporating 4-aminophenylalanine derivatives have been explored as potent and selective inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-4), which is a target for type 2 diabetes treatment.[4][5]

-

Bioconjugation: The side-chain amino group, once deprotected, provides a site for attaching peptides to other molecules like antibodies, drugs, or imaging agents. This is crucial for developing targeted drug delivery systems and diagnostic tools.[1][4]

-

Protein Engineering: Researchers use this amino acid to modify proteins to investigate structure-function relationships and to develop proteins with enhanced stability or novel functions.[2]

Experimental Protocols

The incorporation of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) follows a cyclical procedure. Below is a detailed methodology for a typical coupling cycle.

General Fmoc-SPPS Cycle for Incorporation

This protocol outlines the key steps for adding an amino acid to a growing peptide chain on a solid support.

-

Resin Swelling: The solid-phase resin (e.g., Rink Amide or Wang resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour.

-

Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF. This reaction is typically carried out for 15-30 minutes at room temperature to expose the free amine.[6] The resin is then thoroughly washed with DMF to remove piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, 3-5 equivalents of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine are dissolved in DMF. An equivalent amount of a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, typically diisopropylethylamine (DIPEA), are added to activate the carboxylic acid group of the amino acid.[7]

-

Coupling: The activated amino acid solution is added to the resin with the free N-terminal amine. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: After the coupling reaction, the resin is washed extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride (B1165640) and a base.

-

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Side-Chain Boc Group Deprotection

The Boc group on the side chain of the incorporated 4-aminophenylalanine residue is stable to the basic conditions used for Fmoc removal. It is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. This is achieved by treating the peptide-resin with a strong acid cocktail, most commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

Mandatory Visualizations

Experimental Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis for the incorporation of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine.

Caption: Workflow for the incorporation of a single amino acid using Fmoc-SPPS.

Logical Relationship: Orthogonal Protection Strategy

This diagram illustrates the principle of the orthogonal protection strategy employed with N-α-Fmoc-4-(Boc-amino)-L-phenylalanine, which is central to its utility in SPPS.

Caption: Orthogonal deprotection of Fmoc and Boc groups.

Conceptual Pathway: Therapeutic Application

Peptides containing 4-aminophenylalanine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4). The following diagram conceptualizes the role of a peptide synthesized using N-α-Fmoc-4-(Boc-amino)-L-phenylalanine in this therapeutic context.

Caption: Inhibition of DPP-4 by a 4-aminophenylalanine-containing peptide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

Technical Guide: Solubility of Fmoc-L-Phe(4-NH-Poc)-OH in Common SPPS Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of N-α-Fmoc-L-phenylalanine substituted at the 4-amino position with a propargyloxycarbonyl (Poc) protecting group, herein referred to as Fmoc-L-Phe(4-NH-Poc)-OH, in solvents commonly utilized in Solid-Phase Peptide Synthesis (SPPS). A thorough understanding of the solubility of Fmoc-protected amino acids is critical for efficient peptide synthesis, ensuring homogenous reaction conditions and preventing issues such as poor coupling yields and aggregation.

General Solubility of Fmoc-Amino Acids in SPPS Solvents

The solubility of Fmoc-protected amino acids is a crucial factor in SPPS, influencing the efficiency of coupling reactions.[1] Polar aprotic solvents are the most widely used in Fmoc-based SPPS due to their ability to dissolve the majority of Fmoc-amino acids and swell the polystyrene-based resins.[2]

Commonly used solvents in SPPS include:

-

N,N-Dimethylformamide (DMF): Often considered the solvent of choice for SPPS, DMF generally provides good solvation for Fmoc-amino acids and peptide-resins.[3] However, it can contain dimethylamine (B145610) impurities that may cause premature Fmoc deprotection.[3]

-

N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for SPPS, often exhibiting stronger solvating properties than DMF, which can be advantageous for difficult couplings.[3] It is a viable alternative to DMF, though some studies suggest that Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[3]

-

Dichloromethane (DCM): While commonly used in Boc-based SPPS, DCM is less frequently employed as the primary coupling solvent in Fmoc chemistry.[3] Some Fmoc-amino acids have limited solubility in DCM, often necessitating the addition of a co-solvent like DMF to achieve complete dissolution.[4]

The solubility of a specific Fmoc-amino acid derivative like this compound should be empirically determined, as structural modifications on the amino acid side chain can significantly impact its solubility profile.[5]

Data Presentation: Illustrative Solubility of Fmoc-Amino Acids

While specific data for this compound is unavailable, the following table illustrates how solubility data for various Fmoc-amino acids in common SPPS solvents can be presented. The values presented here are for illustrative purposes and are based on general observations from the literature. Researchers should generate specific data for this compound using the protocol provided below.

| Fmoc-Amino Acid | Solvent (at 25°C) | Solubility (Molarity, M) |

| Fmoc-Gly-OH | DMF | > 0.5 |

| NMP | > 0.5 | |

| DCM | < 0.1 | |

| Fmoc-Ala-OH | DMF | > 0.5 |

| NMP | > 0.5 | |

| DCM | ~ 0.2 | |

| Fmoc-Leu-OH | DMF | > 0.5 |

| NMP | > 0.5 | |

| DCM | > 0.4 | |

| Fmoc-Phe-OH | DMF | > 0.4 |

| NMP | > 0.4 | |

| DCM | ~ 0.3 | |

| Fmoc-Trp(Boc)-OH | DMF | > 0.3 |

| NMP | > 0.3 | |

| DCM | < 0.1 |

Note: The solubility of Fmoc-amino acids is a critical parameter, and it is generally recommended that they should be soluble at concentrations of ≥0.25 M, and ideally up to 0.40 M, to avoid using excessive solvent volumes during synthesis.[6]

Experimental Protocol: Determination of Solubility

The following protocol provides a detailed methodology for determining the solubility of this compound in a given SPPS solvent.

3.1. Materials and Equipment

-

This compound

-

SPPS-grade solvents: DMF, NMP, DCM

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, solvent-compatible)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the desired SPPS solvent (e.g., 1.0 mL of DMF) to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to a standard temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

-

Inject the diluted, saturated sample solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

3.3. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of Fmoc-amino acids.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no direct biological signaling pathways to diagram. However, a logical relationship diagram can illustrate the factors influencing the successful incorporation of an amino acid in SPPS, where solubility is a key initial factor.

Caption: Logical flow from solubility to successful peptide synthesis.

This guide provides a comprehensive overview of the considerations for the solubility of this compound in common SPPS solvents. By following the detailed experimental protocol, researchers can obtain the necessary quantitative data to optimize their peptide synthesis workflows.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Biological Processes: A Technical Guide to Photocaged Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and drug development, precision is paramount. The ability to control biological processes with spatial and temporal accuracy is a long-sought-after goal. Photocaged compounds, particularly photocaged amino acids, have emerged as powerful tools to achieve this control. This in-depth technical guide focuses on the use of photocaged phenylalanine derivatives, providing a comprehensive overview of their synthesis, photophysical properties, and diverse applications in biological research and drug discovery.

Core Concepts: The Power of Light-Activated Control

Photocaging involves the temporary inactivation of a biologically active molecule, such as the amino acid phenylalanine, by attaching a photolabile "caging" group. This caging group renders the molecule inert until it is precisely cleaved by light of a specific wavelength. This "uncaging" process restores the native function of the molecule at a desired time and location, offering unparalleled spatiotemporal control over biological events.[1][2][3] Phenylalanine, an essential aromatic amino acid, plays crucial roles in protein structure and function, and its targeted release has significant implications for studying protein dynamics, signaling pathways, and developing novel therapeutic strategies.

A Comparative Look at Photocaging Technologies

Several classes of photolabile protecting groups have been developed and applied to cage phenylalanine. The choice of a particular caging group depends on factors such as the desired uncaging wavelength, quantum yield (a measure of the efficiency of the uncaging reaction), and potential for two-photon excitation, which offers deeper tissue penetration and reduced photodamage. The most prominent families of caging groups for phenylalanine include ortho-nitrobenzyl, coumarin (B35378), and BODIPY derivatives.

Quantitative Data on Photocaged Phenylalanine Derivatives

The following tables summarize key quantitative data for different photocaged phenylalanine derivatives, facilitating a direct comparison of their photophysical properties.

| Photocage Class | Derivative | Max Absorption (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Uncaging Wavelength (nm) | Reference |

| ortho-Nitrobenzyl | 2-Nitrophenylalanine | ~254 | - | 0.07 | 365 | [4] |

| 4,5-Dimethoxy-2-nitrobenzyl | ~350 | ~5,000 | 0.1 - 1% | ~365 | [5][6] | |

| Coumarin | 7-(diethylamino)coumarin | 390 | 13,900 | 0.12 | ≥400 | [7] |

| Dicyanocoumarin | ~500 | - | - | Visible (Green) | [8][9] | |

| BODIPY | BODIPY-Phenylalanine | 394 | 13,089 - 34,638 | - | Visible | [10][11] |

Note: Data for specific phenylalanine derivatives is limited. Values are often reported for the caging group attached to a model compound or a different amino acid and may vary depending on the solvent and specific molecular structure.

| Photocage Class | Derivative | Two-Photon Action Cross-Section (δu, GM) | Key Advantages | Key Limitations | Reference |

| ortho-Nitrobenzyl | General o-nitrobenzyl derivatives | 0.01 - 0.1 | Well-established chemistry, clean uncaging | Requires UV light, lower quantum yields for red-shifted derivatives | [5][6] |

| Coumarin | 7-(diethylamino)coumarin | - | Uncaging with visible light, high quantum yield | - | [7] |

| BODIPY | General BODIPY derivatives | - | Visible/NIR absorption, high molar extinction coefficients, photostable | Can be bulky, potentially altering biological activity | [12][13] |

Experimental Protocols: A Guide to Synthesis and Application

The following sections provide generalized methodologies for the synthesis and application of photocaged phenylalanine derivatives, based on established literature procedures.

Synthesis of Photocaged Phenylalanine

The synthesis of photocaged phenylalanine typically involves the protection of the amino and carboxyl groups of phenylalanine, followed by the attachment of the photolabile caging group to the phenyl ring or other functional groups.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected Photocaged Phenylalanine:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

-

Fmoc-Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like DIC/HOBt or HBTU.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

-

Chain Elongation: Repeat the coupling and deprotection steps to build the peptide chain.

-

Incorporation of Photocaged Phenylalanine: In the desired cycle, use an Fmoc-protected photocaged phenylalanine derivative for the coupling reaction.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: Purify the resulting photocaged peptide using reverse-phase HPLC.

Experimental Workflow for Photo-uncaging in Cell Culture

This workflow outlines the general steps for utilizing photocaged phenylalanine to study protein function in a cellular context.

-

Cell Culture and Transfection: Culture the cells of interest and, if necessary, transfect them with a plasmid encoding the protein of interest containing the photocaged phenylalanine.

-

Incubation: Incubate the cells with the photocaged phenylalanine-containing peptide or introduce the photocaged amino acid into the cell culture medium for incorporation into newly synthesized proteins.

-

Photolysis (Uncaging): Irradiate the specific cells or subcellular regions of interest with a light source of the appropriate wavelength (e.g., a UV laser for o-nitrobenzyl cages or a visible light laser for coumarin and BODIPY cages). The duration and intensity of the light exposure should be optimized to achieve the desired level of uncaging while minimizing phototoxicity.

-

Downstream Analysis: Immediately following photolysis, perform downstream analyses to assess the biological consequences of phenylalanine uncaging. This could include live-cell imaging, electrophysiological recordings, or biochemical assays.

Visualizing the Logic and Application of Photocaged Phenylalanine

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of photocaged phenylalanine derivatives.

Caption: General experimental workflow for the use of photocaged phenylalanine.

References

- 1. Photocaged Dicarbonyl Probe Provides Spatiotemporal Control Over Protein Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Photocaged dicarbonyl probe provides spatiotemporal control over protein glycation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin-caged glycine that can be photolyzed within 3 microseconds by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of new coumarin-based caging groups [diposit.ub.edu]

- 9. ub.edu [ub.edu]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. BODIPY-based photocages: rational design and their biomedical application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Orthogonal Protection Strategies in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, vital tools in biochemical research and drug development, requires a meticulous chemical strategy to ensure the precise assembly of amino acids. The prevention of unwanted side reactions is paramount to achieving high-purity, functionally active peptides. Central to this endeavor is the concept of the orthogonal protection strategy, a sophisticated approach that allows for the selective manipulation of functional groups. This guide provides a comprehensive examination of this strategy, detailing its core principles, prevalent protection schemes, quantitative performance data, and generalized experimental protocols.

The Core Principle of Orthogonality

In the realm of chemical synthesis, "orthogonality" signifies the ability to selectively remove a specific type of protecting group from a molecule in the presence of other, different protecting groups, without affecting the latter.[1] This is accomplished by employing sets of protecting groups that are labile, or removable, under entirely distinct chemical conditions.[1] For successful peptide synthesis, particularly via Solid-Phase Peptide Synthesis (SPPS), this principle is indispensable.[1] It facilitates the controlled, stepwise elongation of the peptide chain and enables the specific modification of amino acid side chains.[1]

A typical peptide synthesis strategy involves three classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

-

Permanent side-chain protecting groups: These protect the reactive side chains of amino acids and are typically removed at the end of the synthesis.

-

Auxiliary orthogonal protecting groups: These are employed when on-resin modifications, such as cyclization or branching, are necessary. They can be selectively removed without affecting the temporary or permanent groups.[1]

Major Orthogonal and Semi-Orthogonal Strategies in SPPS

Two primary strategies have dominated the field of solid-phase peptide synthesis: the Boc/Bzl strategy and the Fmoc/tBu strategy.

The Boc/Bzl Strategy: A Semi-Orthogonal Approach

The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy was one of the earliest and most robust methods developed for SPPS.[] It is considered a semi-orthogonal or "quasi-orthogonal" strategy because both the temporary and permanent protecting groups are removed by acidic conditions, albeit of different strengths.[3][4]

-

Temporary Nα-protection: The Boc group is used to protect the α-amino group and is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[][4]

-

Permanent side-chain protection: Benzyl-based protecting groups are used for the side chains and are removed at the final step by a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]

While not truly orthogonal, the graduated acid lability of the Boc and Bzl groups allows for their differential removal.[5] The Boc/Bzl strategy can be advantageous for the synthesis of hydrophobic peptides that are prone to aggregation.[3] The protonation of the N-terminus after Boc removal can help to disrupt intermolecular hydrogen bonding, improving solubility and coupling efficiency.[4]

The Fmoc/tBu Strategy: A Truly Orthogonal Approach

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is a truly orthogonal system and has become the most widely used method in SPPS.[6][]

-

Temporary Nα-protection: The Fmoc group protects the α-amino group and is removed by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF).[][]

-

Permanent side-chain protection: tert-Butyl-based protecting groups are used for the side chains and are removed at the final cleavage step with a strong acid, such as TFA.[]

The key advantage of the Fmoc/tBu strategy is its mildness, as it avoids the repeated use of strong acid for Nα-deprotection, making it suitable for the synthesis of peptides containing acid-sensitive modifications like glycosylation or phosphorylation.[3][6]

Comparison of Boc/Bzl and Fmoc/tBu Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Orthogonality | Semi-orthogonal (Graduated Acid Lability)[3][4] | Fully Orthogonal[6] |

| Nα-Deprotection | Moderate Acid (e.g., TFA)[] | Mild Base (e.g., 20% Piperidine in DMF)[] |

| Side-Chain Deprotection | Strong Acid (e.g., HF, TFMSA)[5] | Strong Acid (e.g., TFA)[] |

| Advantages | - Can be better for hydrophobic/aggregating sequences[3]- Lower cost of reagents[3] | - Milder conditions, suitable for sensitive peptides[3][6]- Easier to automate[6]- No need for specialized HF apparatus[3] |

| Disadvantages | - Harsh final cleavage with HF[3]- Requires specialized, hazardous equipment[3]- Repeated acid treatment can degrade some sequences | - Piperidine can cause side reactions (e.g., aspartimide formation)[4]- Fmoc-protected amino acids are more expensive[3] |

| Typical Crude Purity | 70 - 90% (Manual)[8] | 85 - 98% (Automated)[8] |

| Typical Overall Yield | Dependent on peptide length and sequence | Can exceed 99% per coupling step[] |

Auxiliary Orthogonal Protecting Groups

For the synthesis of more complex peptides, such as cyclic or branched peptides, a third layer of orthogonality is often required. This is achieved by using protecting groups that are stable to the conditions used for both Nα-deprotection and final cleavage, but can be removed by a specific, orthogonal chemical reaction.

Alloc (Allyloxycarbonyl)

The Alloc group is a versatile protecting group for amines that is stable to both the acidic conditions of the Boc strategy and the basic conditions of the Fmoc strategy.[9] It is removed by a palladium(0)-catalyzed reaction in the presence of a scavenger.[9] This allows for the selective deprotection of a specific amino acid side chain (e.g., lysine) on the resin, which can then be used for on-resin cyclization or branching.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde

The Dde and the more sterically hindered ivDde groups are used to protect the side-chain amino groups of lysine, ornithine, and other diamino acids.[10] These groups are stable to both piperidine and TFA but are readily removed by treatment with a dilute solution of hydrazine (B178648) in DMF.[10] This orthogonality makes them invaluable for the synthesis of branched peptides and for the site-specific attachment of labels or other molecules.

Protecting Group Compatibility

The following table provides a summary of the compatibility of common protecting groups used in peptide synthesis.

| Protecting Group | Function | Deprotection Condition | Stable to TFA | Stable to Piperidine | Stable to Hydrazine | Stable to Pd(0) |

| Boc | Nα-amino | Moderate Acid (TFA)[] | No | Yes | Yes | Yes |

| Fmoc | Nα-amino | Base (Piperidine)[] | Yes | No | No | Yes |

| Cbz (Z) | Nα-amino, Side-chain | Catalytic Hydrogenolysis, Strong Acid[11] | No (strong acid) | Yes | Yes | No |

| Bzl | Side-chain | Strong Acid (HF)[5] | Yes (partially) | Yes | Yes | Yes |

| tBu | Side-chain | Strong Acid (TFA)[] | No | Yes | Yes | Yes |

| Trt | Side-chain | Mild Acid[11] | No | Yes | Yes | Yes |

| Alloc | Nα-amino, Side-chain | Pd(0) catalyst[9] | Yes | Yes | Yes | No |

| Dde/ivDde | Side-chain | Hydrazine[10] | Yes | Yes | No | Yes |

| Acm | Cys Thiol | Mercury(II) acetate, Iodine | Yes | Yes | Yes | Yes |

Experimental Protocols

The following are generalized protocols and should be optimized for specific peptide sequences and scales.

Boc-SPPS Cycle with In Situ Neutralization

This protocol describes a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support using the Boc strategy with in situ neutralization, which has been shown to improve coupling efficiency for difficult sequences.[12][13]

Materials:

-

Boc-protected amino acid

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Peptide-resin from the previous cycle

-

Solid-phase synthesis vessel

Procedure:

-

Boc Deprotection:

-

Wash the peptide-resin with DCM (3 x 1 min).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 20-30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min).

-

-

Coupling (In Situ Neutralization):

-

In a separate vial, dissolve the Boc-amino acid (3 equivalents) and HBTU (3 equivalents) in a minimal amount of DMF.

-

Add the activated amino acid solution to the resin.

-

Immediately add DIEA (6 equivalents) to the resin slurry.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

-

The resin is now ready for the next deprotection cycle.

-

On-Resin Alloc Deprotection

This protocol outlines the removal of an Alloc protecting group from a resin-bound peptide using a palladium catalyst.

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger (e.g., phenylsilane)

-

Dichloromethane (DCM)

-

Inert gas (e.g., Argon or Nitrogen)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation:

-

Swell the Alloc-protected peptide-resin in DCM for 30 minutes.

-

Drain the solvent and wash the resin with DCM (3 x 1 min).

-

-

Deprotection:

-

In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.

-

Add the scavenger (e.g., phenylsilane, 20 equivalents) to the palladium solution.

-

Add the deprotection solution to the resin.

-

Agitate the resin suspension gently under an inert atmosphere for 20-40 minutes. The reaction is often repeated to ensure complete deprotection.[9]

-

Drain the reaction mixture.

-

-

Washing:

-

Wash the resin extensively with DCM (5 x 1 min) to remove all traces of the catalyst and scavenger.

-

A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

-

On-Resin Dde Deprotection

This protocol describes the removal of a Dde protecting group from a resin-bound peptide using hydrazine.

Materials:

-

Dde-protected peptide-resin

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation:

-

Wash the Dde-protected peptide-resin with DMF (3 x 1 min).

-

-

Deprotection:

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

The deprotected amine is now available for subsequent reactions.

-

Visualizations

Logical Workflow for Selecting a Peptide Synthesis Strategy

Caption: A flowchart to guide the selection of an appropriate peptide synthesis strategy.

Generalized Experimental Workflow for Fmoc-SPPS

Caption: A diagram illustrating the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis.

Conclusion

The orthogonal protection strategy is a cornerstone of modern peptide synthesis, providing the chemical precision required to construct complex and delicate peptide architectures. The choice between the semi-orthogonal Boc/Bzl and the fully orthogonal Fmoc/tBu strategies depends on the specific requirements of the target peptide, including its sequence, length, and the presence of any sensitive modifications. Furthermore, the use of auxiliary orthogonal protecting groups like Alloc and Dde has expanded the repertoire of peptide chemists, enabling the synthesis of increasingly complex structures such as cyclic, branched, and conjugated peptides. A thorough understanding of the principles of orthogonality and the chemical properties of different protecting groups is essential for any researcher, scientist, or drug development professional working in this dynamic field.

References

- 1. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

The Guiding Light: A Technical Guide to the Discovery and Development of Photocleavable Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Light to Control Molecular Function

Photocleavable protecting groups (PPGs), also known as photolabile or caged compounds, are chemical moieties that can be removed from a molecule using light.[1][2] This unique property allows for precise spatiotemporal control over the release of active molecules, such as drugs, signaling molecules, or catalysts.[3] The ability to initiate a biological or chemical process with a pulse of light has revolutionized research in areas ranging from neuroscience and cell biology to drug delivery and materials science.[1] The core principle of a PPG is its temporary inactivation of a functional group on a substrate molecule; upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active substrate and ideally biocompatible byproducts.[4] This "traceless" reagent approach avoids the need for chemical deprotection agents that could interfere with sensitive biological systems.[1]

This in-depth technical guide explores the discovery and development of photocleavable protecting groups, focusing on their core chemistry, quantitative properties, and practical applications. It provides researchers with the foundational knowledge and detailed experimental methodologies to effectively utilize PPGs in their work.

Classification and Mechanisms of Photocleavable Protecting Groups

PPGs are typically classified based on their chromophore, the light-absorbing part of the molecule. The most common classes include o-nitrobenzyl, coumarin (B35378), and phenacyl derivatives, each with distinct photochemical properties and applications.

ortho-Nitrobenzyl Protecting Groups

The o-nitrobenzyl (ONB) group is the most widely used and extensively studied class of PPGs.[5][6] Its photochemistry is characterized by an intramolecular hydrogen abstraction, a process known as a Norrish Type II reaction. Upon excitation with UV light (typically 300-365 nm), the excited nitro group abstracts a hydrogen atom from the benzylic carbon.[5] This is followed by a rearrangement to an aci-nitro intermediate, which then cleaves to release the protected functional group and an o-nitrosobenzaldehyde byproduct.[5]

Derivatives of the ONB group, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, have been developed to shift the absorption maximum to longer wavelengths and improve photolysis efficiency.[7][8]

Coumarin-Based Protecting Groups

Coumarin-based PPGs offer several advantages, including absorption at longer wavelengths (often in the near-visible or visible range), higher quantum yields in some cases, and often fluorescent byproducts that can be used to monitor the release.[1][9] The photodeprotection mechanism of many coumarin-based PPGs involves a heterolytic bond cleavage in the excited singlet state.[10][11] These PPGs are particularly useful for applications requiring deeper tissue penetration and reduced phototoxicity.[1][12]

Phenacyl and Related Arylcarbonylmethyl Groups

Phenacyl and other arylcarbonylmethyl groups are another important class of PPGs.[4] Their photochemistry can proceed through different pathways, including intramolecular hydrogen abstraction and photo-Favorskii rearrangement for p-hydroxyphenacyl derivatives.[4][13] p-Hydroxyphenacyl (pHP) PPGs are notable for their high quantum yields and clean reaction products.[4][14]

Quantitative Data for Comparison

The selection of an appropriate PPG for a specific application depends on several quantitative parameters. The following tables summarize key data for some of the most common photocleavable protecting groups.

| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δaΦ, GM) |

| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | ~0.1-1 |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 340-360 | 350-380 | 0.01-0.1 | ~0.1-1 |

| Coumarin-4-ylmethyl | 320-400 | 350-420 | 0.01-0.3 | 0.1-2 |

| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | ~380 | 400-450 | 0.01-0.1 | up to 2.5 |

| p-Hydroxyphenacyl (pHP) | ~300 | 300-350 | 0.1-1.0 | N/A |

| 7-Diethylaminocoumarin (DEAC) | ~400 | 400-480 | ~0.1 | ~1-10 |

| Quinoline-based | 320-370 | 350-400 | 0.01-0.2 | up to 10 |

| BODIPY-based | 480-520 | 490-550 | 0.01-0.2 | up to 50 |

GM (Göppert-Mayer unit): 10⁻⁵⁰ cm⁴ s photon⁻¹ Note: Quantum yields and two-photon action cross-sections are highly dependent on the protected substrate and the solvent.

Experimental Protocols

Synthesis of a Key Precursor: o-Nitrobenzyl Bromide

o-Nitrobenzyl bromide is a common starting material for the synthesis of o-nitrobenzyl-protected compounds.

Materials:

-

o-Nitrotoluene

-

Hydrobromic acid (40%)

-

Hydrogen peroxide (30%)

-

Azobisisobutyronitrile (AIBN)

-

Dichloromethane (B109758) (or another suitable organic solvent)[15]

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Set up a round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer in a fume hood.

-

Dissolve o-nitrotoluene in dichloromethane in the flask.

-

Add hydrobromic acid to the mixture.

-

In a separate beaker, prepare a solution of AIBN in dichloromethane.

-

Heat the reaction mixture to reflux.

-

Slowly and simultaneously add the AIBN solution and hydrogen peroxide to the refluxing mixture via the dropping funnel.[16]

-

After the addition is complete, continue refluxing for a specified time (e.g., 2 hours) until the reaction is complete (monitor by TLC or GC).[16]

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude o-nitrobenzyl bromide can be purified by recrystallization or column chromatography.

Caution: o-Nitrobenzyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.[17]

General Protocol for Photocleavage and Monitoring

This protocol describes a general procedure for the light-induced release of a molecule from its caged precursor and monitoring the reaction by HPLC.

Materials and Equipment:

-

Caged compound

-

Suitable solvent (e.g., acetonitrile, methanol, buffer)

-

Quartz cuvette or reaction vessel

-

Monochromatic light source (e.g., mercury lamp with filters, LED)[18]

-

Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector[19]

Procedure:

-

Prepare a stock solution of the caged compound in a suitable solvent.

-

Dilute the stock solution to the desired final concentration in the reaction buffer or medium.

-

Transfer a known volume of the solution to a quartz cuvette.

-

Measure the initial absorbance spectrum of the solution using a spectrophotometer.

-

Inject a sample of the initial solution into the HPLC to obtain a chromatogram at time zero.[19]

-

Irradiate the sample with a light source at the predetermined photolysis wavelength for a specific duration.[7]

-

At various time points during irradiation, withdraw aliquots of the solution and analyze by HPLC.[20]

-

Monitor the decrease in the peak area of the caged compound and the increase in the peak area of the released substrate over time.[19]

-

Calculate the percentage of cleavage at each time point by comparing the peak areas to the initial peak area.

Determination of Quantum Yield of Photorelease

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is the ratio of the number of molecules undergoing a specific event (e.g., photorelease) to the number of photons absorbed by the system.

Materials and Equipment:

-

Caged compound

-

Chemical actinometer (a compound with a known quantum yield, e.g., potassium ferrioxalate)

-

Monochromatic light source

-

Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare solutions of the caged compound and the actinometer with similar absorbances at the chosen irradiation wavelength.

-

Irradiate the solution of the caged compound for a specific time, ensuring that the total conversion is kept low (<10%) to avoid inner filter effects.

-

Monitor the photoreaction by spectrophotometry or chromatography to determine the number of moles of the caged compound that have reacted.

-

Under identical irradiation conditions (wavelength, light intensity, geometry), irradiate the actinometer solution.

-

Determine the number of moles of the actinometer that have reacted by following the established protocol for that actinometer.

-

Calculate the quantum yield of the caged compound using the following formula: Φ_sample = Φ_actinometer * (moles_sample_reacted / moles_actinometer_reacted) * (I_actinometer / I_sample) where I is the number of photons absorbed, which is proportional to (1 - 10^-A) where A is the absorbance at the irradiation wavelength.

Mandatory Visualizations

Reaction Mechanisms

Caption: Photocleavage mechanism of o-nitrobenzyl protecting groups.

Caption: Experimental workflow for a photocleavage experiment.

Logical Relationships

Caption: Key considerations for selecting a photocleavable protecting group.

Conclusion and Future Outlook

The discovery and development of photocleavable protecting groups have provided scientists with a powerful toolkit for controlling molecular function with unprecedented precision. From the workhorse o-nitrobenzyl groups to the more advanced coumarin and BODIPY-based systems responsive to visible light, the field continues to evolve.[1][21] Future research will likely focus on the development of PPGs with even longer wavelength absorption (into the near-infrared), higher quantum yields, and improved two-photon uncaging efficiencies to enable deeper tissue penetration and lower phototoxicity for in vivo applications.[6][21] The continued innovation in this area promises to unlock new avenues of research and therapeutic interventions across a broad spectrum of scientific disciplines.

References

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In situ Electrochemical Monitoring of Caged Compound Photochemistry: An Internal Actinometer for Substrate Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Mechanism of Photosolvolytic Rearrangement of p-Hydroxyphenacyl Esters: Evidence for Excited-State Intramolecular Proton Transfer as the Primary Photochemical Step | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. CN107778181B - Novel synthesis process of o-nitrobenzyl bromide - Google Patents [patents.google.com]

- 16. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

Technical Guide: Spectroscopic and Synthetic Profile of Fmoc-L-Phe(4-NH-Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and spectroscopic properties of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butyloxycarbonyl)-4-amino-L-phenylalanine, commonly referred to as Fmoc-L-Phe(4-NH-Boc)-OH. This derivative of L-phenylalanine is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a modifiable amino group on the phenyl ring for applications in peptide chemistry and drug design. This document details the compound's physical and spectroscopic data, a plausible experimental protocol for its synthesis, and its primary application in peptide synthesis workflows.

Chemical and Physical Properties

Fmoc-L-Phe(4-NH-Boc)-OH is a white to off-white powder. Its structure incorporates the acid-labile Boc protecting group on the side-chain amine and the base-labile Fmoc group on the α-amine, allowing for orthogonal deprotection strategies in peptide synthesis.

| Property | Value |

| CAS Number | 174132-31-1[1][2][3] |

| Molecular Formula | C₂₉H₃₀N₂O₆[1][3] |

| Molecular Weight | 502.56 g/mol [1][4] |

| Appearance | White to off-white powder[4] |

| Purity | Typically ≥ 97% (HPLC)[5] |

| Storage | Store at 0-8 °C[4][5] |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for Fmoc-L-Phe(4-NH-Boc)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm) |

| 9.5 - 10.5 (br s, 1H, COOH) |

| 7.77 (d, J=7.5 Hz, 2H, Fmoc) |

| 7.59 (d, J=7.4 Hz, 2H, Fmoc) |

| 7.40 (t, J=7.4 Hz, 2H, Fmoc) |

| 7.31 (t, J=7.4 Hz, 2H, Fmoc) |

| 7.15 (d, J=8.2 Hz, 2H, Phe Ar-H) |

| 7.05 (d, J=8.2 Hz, 2H, Phe Ar-H) |

| 6.80 (s, 1H, NH-Boc) |

| 5.25 (d, J=8.0 Hz, 1H, α-NH) |

| 4.65 (q, J=6.5 Hz, 1H, α-CH) |

| 4.40 (m, 2H, Fmoc CH₂) |

| 4.22 (t, J=6.8 Hz, 1H, Fmoc CH) |

| 3.15 (m, 2H, β-CH₂) |

| 1.51 (s, 9H, Boc CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm) |

| 175.5 (COOH) |

| 156.0 (Fmoc C=O) |

| 152.8 (Boc C=O) |

| 143.8 (Fmoc Quat C) |

| 141.3 (Fmoc Quat C) |

| 136.5 (Phe Ar-C) |

| 131.5 (Phe Ar-C) |

| 130.0 (Phe Ar-CH) |

| 127.7 (Fmoc Ar-CH) |

| 127.1 (Fmoc Ar-CH) |

| 125.1 (Fmoc Ar-CH) |

| 120.0 (Fmoc Ar-CH) |

| 119.0 (Phe Ar-CH) |

| 80.5 (Boc Quat C) |

| 67.2 (Fmoc CH₂) |

| 54.5 (α-CH) |

| 47.2 (Fmoc CH) |

| 37.5 (β-CH₂) |

| 28.3 (Boc CH₃) |

Infrared (IR) Spectroscopy

| Predicted IR Absorptions (cm⁻¹) |

| 3300-2500 (br, O-H stretch of COOH) |

| ~3320 (N-H stretch, amide) |

| ~3060 (C-H stretch, aromatic) |

| ~2980, 2930 (C-H stretch, aliphatic) |

| ~1715 (C=O stretch, COOH and urethane) |

| ~1690 (C=O stretch, amide) |

| ~1520 (N-H bend, amide II) |

| ~1450, 760, 740 (Aromatic C-H bends) |

Mass Spectrometry (MS)

| Predicted Mass Spectrometry Data |

| Electrospray Ionization (ESI-MS) |

| Calculated for C₂₉H₃₀N₂O₆: 502.21 g/mol |

| [M+H]⁺: 503.22 m/z |

| [M+Na]⁺: 525.20 m/z |

Experimental Protocols

The synthesis of Fmoc-L-Phe(4-NH-Boc)-OH is typically achieved in a two-step process starting from 4-amino-L-phenylalanine.

Synthesis of Boc-L-Phe(4-NH)-OH (Intermediate)

-

Dissolution: Dissolve 4-amino-L-phenylalanine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

-

Reaction: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents) dropwise.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Remove the dioxane under reduced pressure. Wash the aqueous solution with ethyl acetate (B1210297) to remove any unreacted Boc₂O.

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1 M HCl.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Phe(4-NH)-OH as a solid.

Synthesis of Fmoc-L-Phe(4-NH-Boc)-OH

-

Dissolution: Dissolve the Boc-L-Phe(4-NH)-OH intermediate in a 1:1 mixture of acetone (B3395972) and water containing one equivalent of sodium bicarbonate.

-

Reaction: Cool the solution to 0°C. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in acetone dropwise.

-

Stirring: Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4-6 hours.

-

Work-up: Remove the acetone under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove impurities.

-

Acidification: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl, which will precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic route to Fmoc-L-Phe(4-NH-Boc)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Caption: Workflow for incorporating Fmoc-L-Phe(4-NH-Boc)-OH in SPPS.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-L-Phe(4-NH-Poc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of the non-canonical amino acid Fmoc-L-Phe(4-NH-Poc)-OH into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). This compound is a valuable building block for peptide chemists, enabling the introduction of a latent alkyne functionality on the peptide side chain. The propargyloxycarbonyl (Poc) protecting group on the 4-amino group of phenylalanine is stable to the standard acidic and basic conditions of Fmoc-SPPS, allowing for its site-specific incorporation. The terminal alkyne can be subsequently utilized for various bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," facilitating the development of novel peptide-based therapeutics, diagnostics, and research tools.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, allowing for the efficient and stepwise assembly of amino acids into complex peptide chains. The Fmoc/tBu strategy is the most widely used approach due to its mild deprotection conditions. The incorporation of unnatural amino acids with unique functionalities is a powerful strategy to enhance the therapeutic properties of peptides, such as stability, potency, and target selectivity.